2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide
Overview
Description
2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide, also known as FST, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FST is a sulfonamide-based compound that has been synthesized using specific methods, and its mechanism of action has been studied in detail. In
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide involves the inhibition of specific enzymes and signaling pathways. 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide targets the activity of enzymes such as carbonic anhydrase and cyclooxygenase, which are involved in various physiological processes. 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide also targets specific signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the research field. In cancer research, 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide has been shown to reduce the production of inflammatory cytokines and inhibit the activity of specific enzymes. In neurodegenerative disease research, 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide has been shown to reduce oxidative stress, inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide has several advantages for lab experiments, including its high potency, specificity, and low toxicity. 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide can be easily synthesized using specific methods, and its mechanism of action has been extensively studied. However, 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide also has limitations, including its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide research, including the development of new synthetic methods to improve its bioavailability and efficacy. 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide can also be studied in combination with other drugs to enhance its therapeutic effects. Additionally, 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide can be studied in various research fields such as cardiovascular diseases, metabolic disorders, and infectious diseases. Overall, 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide has significant potential for various scientific research applications, and its future directions are promising.
Scientific Research Applications
2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide has been extensively studied for its potential applications in various research fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation research has also shown that 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide can reduce inflammation by inhibiting the activity of specific enzymes. In neurodegenerative disease research, 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O5S3/c16-9-1-3-10(4-2-9)26(21,22)8-14(20)19-15-18-12-6-5-11(27(17,23)24)7-13(12)25-15/h1-7H,8H2,(H2,17,23,24)(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORBHHCKNCFZMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorobenzenesulfonyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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